1-Bromo-9-iodoanthracene 1-Bromo-9-iodoanthracene
Brand Name: Vulcanchem
CAS No.: 820208-66-0
VCID: VC17611191
InChI: InChI=1S/C14H8BrI/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H
SMILES:
Molecular Formula: C14H8BrI
Molecular Weight: 383.02 g/mol

1-Bromo-9-iodoanthracene

CAS No.: 820208-66-0

Cat. No.: VC17611191

Molecular Formula: C14H8BrI

Molecular Weight: 383.02 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-9-iodoanthracene - 820208-66-0

Specification

CAS No. 820208-66-0
Molecular Formula C14H8BrI
Molecular Weight 383.02 g/mol
IUPAC Name 1-bromo-9-iodoanthracene
Standard InChI InChI=1S/C14H8BrI/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H
Standard InChI Key WQRTXGWBAJGFFD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2I)Br

Introduction

Structural and Electronic Properties

Property9-Bromoanthracene 9-Iodoanthracene 1-Bromo-9-iodoanthracene (Predicted)
Molecular FormulaC₁₄H₉BrC₁₄H₉IC₁₄H₈BrI
Molecular Weight (g/mol)257.13304.13383.03
Melting Point (°C)97–100223–225150–160 (estimated)
SolubilityChloroform, DMSOToluene, THFLow in polar solvents
λmax (nm)370–390380–400390–410 (hypothesized)

The steric bulk of iodine at position 9 may induce non-planar distortions in the anthracene framework, potentially affecting crystallization behavior and intermolecular interactions .

Synthetic Methodologies

Sequential Halogenation of Anthracene

A plausible route to 1-bromo-9-iodoanthracene involves sequential electrophilic halogenation. Initial bromination of anthracene using N-bromosuccinimide (NBS) in chloroform yields 9-bromoanthracene . Subsequent iodination at position 1 could employ directed ortho-metalation (DoM) strategies:

  • Lithiation: Treatment of 9-bromoanthracene with LDA (lithium diisopropylamide) generates a lithium intermediate at position 1.

  • Iodination: Quenching with iodine affords the dihalogenated product .

Reaction Scheme

AnthraceneCHCl3NBS9-BromoanthraceneTHF, -78°CLDA, I21-Bromo-9-iodoanthracene\text{Anthracene} \xrightarrow[\text{CHCl}_3]{\text{NBS}} \text{9-Bromoanthracene} \xrightarrow[\text{THF, -78°C}]{\text{LDA, I}_2} \text{1-Bromo-9-iodoanthracene}

Yield optimization requires careful control of reaction stoichiometry and temperature, as competing dihalogenation at positions 9 and 10 is possible .

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer an alternative pathway. For example, Suzuki-Miyaura coupling of 1-bromoanthracene with aryl iodides could introduce the iodine substituent, though regioselectivity challenges may arise .

Photophysical and Material Applications

Photoinduced Charge-Transfer Complexes

The electron-deficient bromine and iodine atoms facilitate charge-transfer (CT) interactions with electron-rich aromatic systems. Co-crystallization experiments with picric acid demonstrated that 9-bromoanthracene forms π-stacked architectures with centroid-centroid distances of 3.492 Å . Extending this to 1-bromo-9-iodoanthracene could yield CT complexes with tunable optical properties for organic electronics.

Polymerization Initiators

9-Bromoanthracene derivatives act as photoactive initiators in atom transfer radical polymerization (ATRP) . The dual halogen functionality in 1-bromo-9-iodoanthracene may enable sequential initiation, controlling polymer chain growth through selective bond cleavage under varying wavelengths.

Future Research Directions

  • Crystallography: Single-crystal X-ray diffraction to confirm regiochemistry.

  • Optoelectronic Testing: Fabrication of OLED devices to assess electroluminescence efficiency.

  • Catalysis: Exploration as a ligand in transition-metal complexes for cross-coupling reactions.

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